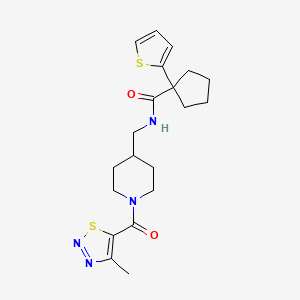

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a piperidine core modified with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group and a cyclopentane carboxamide moiety substituted with a thiophen-2-yl ring. The compound’s synthesis likely follows established protocols for carboxamide derivatives, involving coupling reactions between activated carboxylates and amines in the presence of reagents like HATU or EDCI .

Properties

IUPAC Name |

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2S2/c1-14-17(28-23-22-14)18(25)24-10-6-15(7-11-24)13-21-19(26)20(8-2-3-9-20)16-5-4-12-27-16/h4-5,12,15H,2-3,6-11,13H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFOXBRXQMYXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Thiadiazole moiety : Known for its biological activity and often used as a scaffold in drug design.

- Piperidine ring : Contributes to the lipophilicity and pharmacokinetic properties of the compound.

- Cyclopentanecarboxamide group : Provides additional stability and may influence the binding affinity to biological targets.

The molecular formula is , with a molecular weight of approximately 366.5 g/mol.

Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties by:

- Inducing Apoptosis : The compound has been shown to promote programmed cell death in various cancer cell lines by increasing the Bax/Bcl-2 ratio and activating caspase pathways .

- Cell Cycle Arrest : Studies reveal that treatment with this compound leads to cell cycle arrest at critical phases (G2/M), inhibiting cancer cell proliferation .

- Inhibition of Key Signaling Pathways : The compound may interfere with essential signaling pathways involved in tumor growth, such as c-Met phosphorylation, which is crucial for cancer cell survival and proliferation .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, including:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 | Induced apoptosis and cell cycle arrest |

| HepG2 | 0.32 | Increased Bax/Bcl-2 ratio |

| A549 | 0.25 | Inhibition of c-Met phosphorylation |

The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating potent activity against these cancer types.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by variations in its structure:

- Substituent Variations : Modifications on the thiadiazole or piperidine rings can enhance or diminish activity. For instance, introducing electron-withdrawing groups has been shown to improve potency.

- Linker Length and Composition : The nature of the linker between the thiadiazole and cyclopentanecarboxamide affects binding affinity and selectivity towards specific targets .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of thiadiazole derivatives, including our compound of interest. It was found that compounds with similar structural features exhibited significant cytotoxicity against MCF-7 and HepG2 cells. The study highlighted that structural modifications could lead to enhanced selectivity for cancer cells over normal cells .

Case Study 2: Pharmacokinetics

In vivo studies using mouse models demonstrated favorable pharmacokinetic profiles for compounds similar to this compound. Radiolabeling techniques revealed effective targeting to tumor sites, suggesting potential for clinical applications in targeted cancer therapies .

Scientific Research Applications

Anticancer Properties

Thiadiazole derivatives are recognized for their potential anticancer activities. Research indicates that compounds with thiadiazole rings can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Preliminary studies on similar compounds suggest that N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may exhibit comparable effects due to its structural characteristics .

Antimicrobial Activity

There is growing evidence that thiadiazole derivatives possess antimicrobial properties. The interaction of the compound with specific enzymes or receptors involved in microbial growth could lead to effective inhibition of pathogenic organisms. This potential makes it a candidate for further exploration in the development of antimicrobial agents .

Synthesis and Modification

The synthesis of this compound typically involves several chemical reactions that allow for structural modifications. Key steps often include:

- Formation of the Thiadiazole Ring : Utilizing appropriate precursors to synthesize the thiadiazole moiety.

- Piperidine Integration : Introducing the piperidine group through alkylation or acylation reactions.

- Cyclopentanecarboxamide Formation : Finalizing the structure by linking the cyclopentane and carboxamide functionalities.

These synthetic routes not only yield the target compound but also facilitate further modifications that can enhance biological activity or alter pharmacokinetic properties .

Case Study 1: Anticancer Activity

A study investigated the effects of similar thiadiazole-containing compounds on A549 lung carcinoma cells. Results indicated significant growth inhibition and apoptosis induction, suggesting that modifications to the structure could enhance efficacy against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of thiadiazole derivatives against E. coli and S. aureus strains. The findings demonstrated promising results, with certain derivatives exhibiting potent inhibitory effects, which could be extrapolated to predict similar outcomes for this compound .

Potential Applications in Drug Development

The versatility of this compound makes it suitable for various applications in drug development:

| Application Area | Potential Impact |

|---|---|

| Cancer Therapy | Development of targeted therapies based on its anticancer properties. |

| Antimicrobial Agents | Formulation of new antibiotics leveraging its antimicrobial efficacy. |

| Pharmacological Research | Exploration of its interactions with biological targets to optimize therapeutic profiles. |

Comparison with Similar Compounds

Key Observations:

Thiadiazole vs. Thiazole Cores: The target compound’s 1,2,3-thiadiazole group (vs.

Substituent Effects : The thiophen-2-yl group in the target compound (vs. pyridinyl in or benzodioxole in ) could influence solubility and metabolic stability, as thiophenes are less polar than pyridines but more lipophilic than benzodioxoles.

Piperidine vs. Pyrrolidine Linkers : The piperidine moiety in the target compound (compared to pyrrolidine in ) offers a six-membered ring with distinct conformational flexibility, which may affect pharmacokinetic properties like half-life.

Research Methodologies and Tools

- Structural Elucidation : X-ray crystallography using SHELXL and WinGX for refining small-molecule structures.

- Synthetic Pathways : Carboxamide coupling strategies described in , involving hydrolysis of esters followed by amine coupling .

- Biological Assays : Statistical analyses (e.g., Student’s t-test) for evaluating activity in treatment vs. control groups, as seen in thiazole carboxamide studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and what intermediates are critical?

- Methodology : The synthesis involves sequential coupling of the thiadiazole, piperidine, and thiophene-cyclopentane moieties. A multi-step approach is typically employed:

Thiadiazole formation : Start with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, activated via POCl₃ or similar agents to form the acyl chloride intermediate (see thiadiazole synthesis in ).

Piperidine coupling : React the acyl chloride with 4-(aminomethyl)piperidine under Schotten-Baumann conditions to form the 4-methylthiadiazole-piperidine intermediate.

Cyclopentane-thiophene assembly : Synthesize 1-(thiophen-2-yl)cyclopentanecarboxylic acid via Friedel-Crafts alkylation of thiophene with cyclopentane derivatives, followed by carboxamide formation using coupling reagents like HATU/DIPEA (analogous to methods in ) .

- Key intermediates : The acylated piperidine and the thiophene-cyclopentane carboxamide are critical for structural integrity.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiadiazole and thiophene moieties (e.g., distinguishing C-2 vs. C-3 substitution in thiophene).

- HPLC-MS : Reverse-phase HPLC with a C18 column (ACN/water gradient) coupled with high-resolution mass spectrometry to assess purity (>95%) and detect trace intermediates .

- X-ray crystallography : For unambiguous confirmation of stereochemistry, particularly if chiral centers are present in the cyclopentane or piperidine rings (as demonstrated in ).

Q. How stable is this compound under standard laboratory storage conditions, and what precautions are needed?

- Methodology :

- Stability studies : Conduct accelerated degradation tests under varying pH (3–9), temperature (4°C, 25°C, 40°C), and light exposure. Monitor via HPLC for decomposition products (e.g., hydrolysis of the thiadiazole or carboxamide groups) .

- Storage recommendations : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thiophene ring or moisture absorption by the carboxamide .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the thiadiazole-piperidine intermediate with the thiophene-cyclopentane moiety?

- Methodology :

- Coupling reagent screening : Compare efficiency of HATU, EDCI, and DCC in anhydrous DMF or DCM. reports HATU yields >80% for analogous carboxamide formations .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., epimerization of the cyclopentane group).

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Dynamic effects analysis : Investigate restricted rotation in the piperidine-thiadiazole bond via variable-temperature NMR (VT-NMR) to explain splitting.

- Computational validation : Use DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and identify conformational isomers (e.g., axial vs. equatorial piperidine substituents).

- Synthetic controls : Prepare and compare spectra of simplified analogs (e.g., omitting the thiophene) to isolate signal contributions.

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiophene and thiadiazole moieties?

- Methodology :

- Bioisosteric replacement : Substitute thiophene with furan/pyrrole or thiadiazole with oxadiazole to assess electronic effects on target binding (as in ).

- Functional group variation : Introduce electron-withdrawing groups (e.g., –NO₂) to the thiadiazole’s 4-methyl position to modulate π-stacking interactions (see for analogous modifications) .

- Biological assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular models to correlate structural changes with activity.

Q. What computational approaches are suitable for modeling this compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases or GPCRs). Focus on the thiophene’s sulfur and thiadiazole’s nitrogen as hydrogen bond acceptors.

- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine-cyclopentane linkage in aqueous vs. lipid bilayer environments .

- Pharmacophore modeling : Identify essential features (e.g., hydrophobic cyclopentane, hydrogen-bonding carboxamide) using Discovery Studio.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.